molecular formula C7H4BrN3O B13716736 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one

7-Bromobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B13716736
M. Wt: 226.03 g/mol
InChI Key: JVMOJCNMIKZSGO-UHFFFAOYSA-N
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Description

7-Bromobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a benzene ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one typically involves the bromination of benzo[d][1,2,3]triazin-4(3H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzo[d][1,2,3]triazin-4(3H)-ones.

    Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

7-Bromobenzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    Benzo[d][1,2,3]triazin-4(3H)-one: The parent compound without the bromine substitution.

    7-Chlorobenzo[d][1,2,3]triazin-4(3H)-one: A similar compound with a chlorine atom instead of bromine.

    7-Iodobenzo[d][1,2,3]triazin-4(3H)-one: A similar compound with an iodine atom instead of bromine.

Uniqueness: 7-Bromobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical properties, such as its solubility and melting point, making it distinct from its chloro and iodo analogs.

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

7-bromo-3H-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C7H4BrN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)

InChI Key

JVMOJCNMIKZSGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NNC2=O

Origin of Product

United States

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